

4-(Chloromethyl)-2-isopropylthiazole hydrochloride molecular weight

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

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An In-Depth Technical Guide to **4-(Chloromethyl)-2-isopropylthiazole Hydrochloride**: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of **4-(Chloromethyl)-2-isopropylthiazole hydrochloride**, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and contextualize its significance through its application as a critical building block in the synthesis of prominent antiviral therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction and Significance

4-(Chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9) is a substituted thiazole derivative of significant interest to the pharmaceutical industry.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to engage in various biological interactions.[2] The specific substitution pattern of this compound—featuring a reactive chloromethyl group and an isopropyl moiety—makes it a highly valuable intermediate for constructing more complex molecular architectures.[3]

Its most notable application is as a key intermediate in the synthesis of Ritonavir, an HIV protease inhibitor that has been instrumental in the management of HIV/AIDS.[4] The chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile introduction of the thiazole heterocycle into a target molecule. Understanding the properties and synthesis of this compound is therefore crucial for process chemists and researchers working on antiviral agents and other complex molecular targets.

Physicochemical and Structural Data

A precise understanding of a compound's properties is foundational to its application in synthesis. The key data for **4-(Chloromethyl)-2-isopropylthiazole hydrochloride** are summarized below.

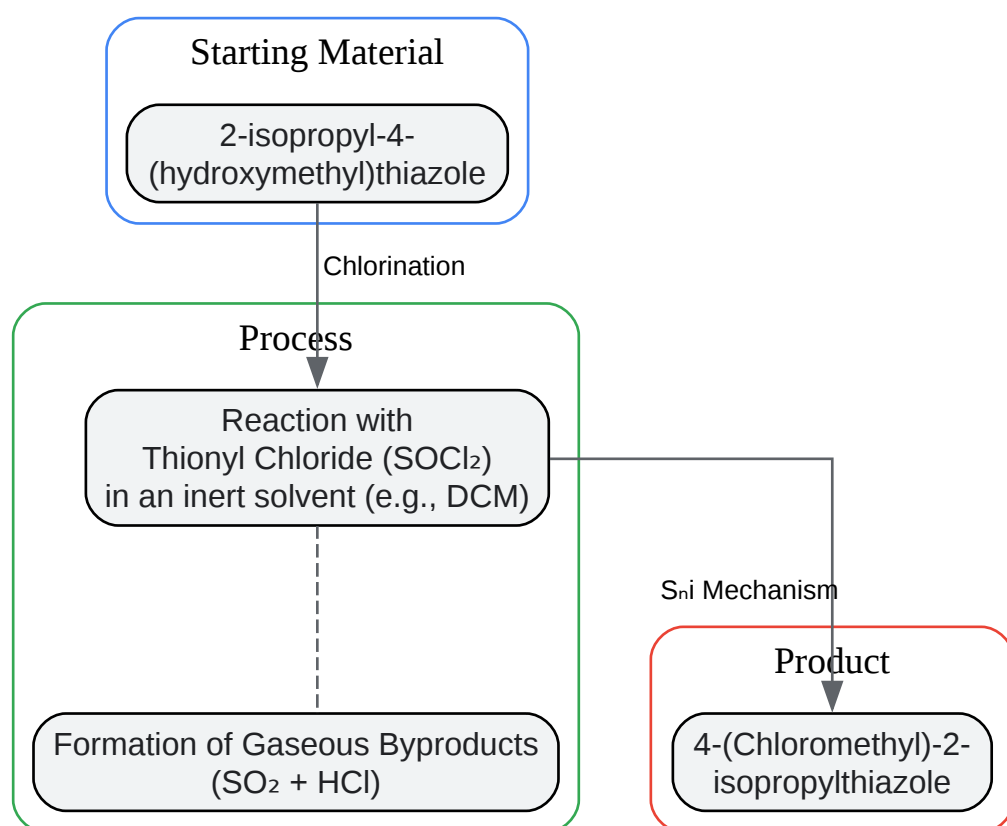
Property	Value	Source(s)
Molecular Weight	212.14 g/mol	[5]
Molecular Formula	C ₇ H ₁₀ ClNS·HCl	[5][6]
Alternate Formula	C ₇ H ₁₁ Cl ₂ NS	[7][8]
CAS Number	65386-28-9	[6][7][9]
Appearance	Solid	[7]
Synonyms	4-(chloromethyl)-2-(1-methylethyl)thiazole hydrochloride; 2-isopropyl-4-chloromethylthiazole hydrochloride	[1][6]

Synthesis Pathway and Mechanistic Rationale

The most common and efficient synthesis of 4-(Chloromethyl)-2-isopropylthiazole involves the direct chlorination of its corresponding alcohol precursor, 2-isopropyl-4-(hydroxymethyl)thiazole. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Expert Insight: The selection of thionyl chloride is a deliberate choice rooted in reaction efficiency. It reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of highly stable and gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—proceeds via an S_Ni (internal nucleophilic substitution) mechanism. This process is thermodynamically favorable and effectively drives the reaction to completion, simplifying purification by eliminating the need to remove non-volatile byproducts.

The overall synthetic workflow can be visualized as follows:

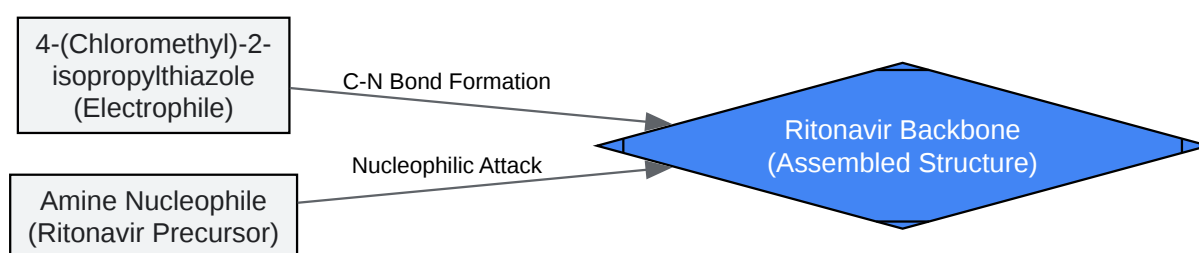


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Caption: Synthetic workflow for the chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole.

Application in Drug Development: The Ritonavir Case Study

The utility of **4-(Chloromethyl)-2-isopropylthiazole hydrochloride** is best exemplified by its role as a key building block in the synthesis of Ritonavir. In this context, the thiazole moiety is a crucial component of the final drug structure. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine, forming a new carbon-nitrogen bond and assembling a significant portion of the Ritonavir backbone.



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Caption: Role of the thiazole intermediate in Ritonavir synthesis.

This reaction highlights the compound's function as a "linchpin" intermediate, enabling the efficient connection of two complex fragments. The stability of the thiazole ring and the specific reactivity of the chloromethyl group make it an ideal synthetic tool for this purpose.

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of 4-(Chloromethyl)-2-isopropylthiazole from 2-isopropyl-4-(hydroxymethyl)thiazole, adapted from established industrial processes.^[4]^[10]

Self-Validation and Trustworthiness: This protocol includes in-process checks and a final purification step to ensure the integrity and purity of the final compound. Each step is designed for maximum yield and safety.

Materials and Reagents:

- 2-isopropyl-4-(hydroxymethyl)thiazole
- Thionyl chloride (SOCl₂)

- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
- Rotary evaporator
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 grams of 2-isopropyl-4-(hydroxymethyl)thiazole in 100 mL of anhydrous dichloromethane.
 - **Causality Note:** Anhydrous solvent is critical to prevent the thionyl chloride from reacting with water, which would quench the reagent and generate excess HCl.
- **Cooling:** Place the flask in an ice bath and stir the solution until the internal temperature drops to approximately 0-5 °C.
 - **Expertise Note:** This initial cooling is a crucial safety and selectivity measure. The reaction with thionyl chloride is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.
- **Reagent Addition:** Slowly add 8.3 grams of thionyl chloride dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate. Continue adding the bicarbonate solution until gas evolution (CO_2) ceases, indicating that all excess acid has been neutralized.

- Safety Note: This step must be performed in a well-ventilated fume hood as it neutralizes HCl and any remaining SOCl_2 , producing CO_2 and SO_2 gas.
- Extraction and Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of dichloromethane.
- Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Chloromethyl)-2-isopropylthiazole.
- Purification (If Necessary): The crude product can be purified by column chromatography on silica gel to obtain the final product with high purity.

Safety, Handling, and Storage

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a chemical intermediate and should be handled with appropriate care.[\[11\]](#)

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
- Safety Data Sheet (SDS): Always consult the material's specific Safety Data Sheet before handling for comprehensive hazard and first-aid information.[\[11\]](#)

Conclusion

4-(Chloromethyl)-2-isopropylthiazole hydrochloride is more than a simple chemical; it is an enabling tool in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and proven utility as a key building block for complex therapeutics like Ritonavir underscore its importance. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this versatile intermediate in their drug discovery and development programs.

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